1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, acetoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other suitable methods.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and acetylation: The hydroxyl group is introduced through selective oxidation, followed by acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Final esterification: The final step involves esterification of the hydroxylated intermediate with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding the corresponding alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Amines, thiols derivatives.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and proteins that interact with the compound’s functional groups.
Pathways involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(1-{3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}-2,3-DIHYDRO-1H-INDOL-5-YL)PROPANOATE: is compared with other trifluoromethylated compounds and indole derivatives.
Uniqueness
Functional group diversity: The presence of trifluoromethyl, hydroxyl, and acetoxy groups makes it unique.
Biological activity: Its potential therapeutic properties distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H30F3NO12 |
---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[1-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-2,3-dihydroindol-5-yl]propanoate |
InChI |
InChI=1S/C26H30F3NO12/c1-12(31)38-11-19-20(39-13(2)32)21(40-14(3)33)22(41-15(4)34)23(42-19)30-9-8-16-10-17(6-7-18(16)30)25(36,24(35)37-5)26(27,28)29/h6-7,10,19-23,36H,8-9,11H2,1-5H3 |
InChI Key |
IJOAIKTXOURHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)C(C(=O)OC)(C(F)(F)F)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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